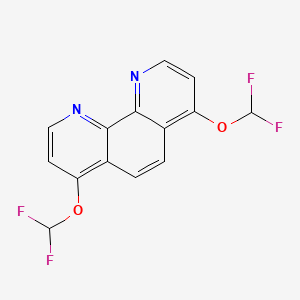
4,7-Bis(difluoromethoxy)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthrene ring system fused with a nitrogen-containing pyridine ring This particular compound is characterized by the presence of two difluoromethoxy groups attached to the 4 and 7 positions of the phenanthroline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and difluoromethoxy reagents.
Reaction Conditions: The difluoromethoxy groups are introduced to the phenanthroline ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(difluoromethoxy)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Applications De Recherche Scientifique
4,7-Bis(difluoromethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to potential anticancer effects. Additionally, as a ligand, it can form stable complexes with metal ions, influencing their reactivity and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound without the difluoromethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of difluoromethoxy groups.
4,7-Dichloro-1,10-phenanthroline: Similar structure but with chloro groups instead of difluoromethoxy groups.
Uniqueness
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is unique due to the presence of the difluoromethoxy groups, which can significantly alter its electronic properties and reactivity compared to its analogs. These modifications can enhance its ability to form stable complexes with metal ions and improve its potential as a DNA intercalator.
Propriétés
Formule moléculaire |
C14H8F4N2O2 |
|---|---|
Poids moléculaire |
312.22 g/mol |
Nom IUPAC |
4,7-bis(difluoromethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C14H8F4N2O2/c15-13(16)21-9-3-5-19-11-7(9)1-2-8-10(22-14(17)18)4-6-20-12(8)11/h1-6,13-14H |
Clé InChI |
KHPIVXLHNPTEFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OC(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















